2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one
Description
Properties
CAS No. |
713514-51-3 |
|---|---|
Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)indeno[1,2-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H13N3O2/c1-23-11-8-6-10(7-9-11)15-14-16(21-18(19)20-15)12-4-2-3-5-13(12)17(14)22/h2-9H,1H3,(H2,19,20,21) |
InChI Key |
IIYXFWJHKGQDLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC(=N2)N)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one typically involves multi-step reactions. One common method is the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the formation of the indeno-pyrimidine core through the construction of carbon-carbon and carbon-nitrogen bonds.
Industrial Production Methods
Techniques such as microwave irradiation and the use of green solvents like ethanol are commonly explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted indeno-pyrimidine derivatives, which can exhibit enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Research indicates that 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one exhibits significant biological activity. It has been shown to interact with specific molecular targets in biological systems, potentially inhibiting key enzymes or receptors. Such interactions can lead to various pharmacological effects, making it a candidate for therapeutic applications. For instance, studies have suggested that this compound may possess anticancer properties by targeting specific cancer cell lines .
Synthesis Methods
The synthesis of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one can be achieved through several methods, including combinatorial synthesis techniques that optimize yield and purity. Common reagents used in these reactions include potassium permanganate for oxidation and palladium on carbon for reduction . These methods are often refined to ensure environmentally friendly conditions during synthesis.
Drug Development
Pharmacological Studies
The compound's binding affinity to biological targets is crucial for understanding its mechanism of action and potential therapeutic effects. Interaction studies help elucidate how 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one can be optimized for enhanced pharmacological profiles .
Case Studies
Several case studies have documented the efficacy of this compound in inhibiting tumor growth in preclinical models. For example, one study demonstrated its ability to induce apoptosis in specific cancer cell lines, highlighting its potential as a chemotherapeutic agent .
Cosmetic Formulations
Topical Applications
There is growing interest in the use of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one in cosmetic formulations due to its favorable solubility profile attributed to the methoxy group. This characteristic may enhance the stability and efficacy of topical products .
Formulation Development
Research has explored the incorporation of this compound into various cosmetic formulations aimed at improving skin health. Its potential anti-inflammatory properties could make it beneficial in products designed for sensitive skin or conditions like acne .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), which are crucial for cell proliferation and survival.
Pathways Involved: By inhibiting these enzymes, the compound disrupts DNA synthesis and cell cycle progression, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Compound 4b’s properties and efficacy, it is compared to structurally related indenopyrimidines and analogs (Table 1).
Table 1: Structural and Functional Comparison of Compound 4b with Analogues
Key Insights from Comparisons
Substituent Position and Electronic Effects :
- Methoxy Group Orientation : Compound 4b’s para-methoxy group on the phenyl ring (vs. ortho in 4a) reduces steric hindrance, improving binding to hydrophobic pockets in biological targets. The electron-donating methoxy group also enhances solubility compared to halogenated analogs (4e, 4f) .
- Halogen Substitutions : Bromo (4e) and fluoro (4f) groups introduce electronegativity and metabolic resistance but may reduce solubility due to hydrophobic effects .
Core Structure Modifications: Pyrimidine vs. Pyridine: Compound 10 () replaces the pyrimidine with a pyridine ring, reducing hydrogen-bonding capacity and altering antiproliferative mechanisms . Side-Chain Additions: Compound B () and JNJ40255293 () feature bulky substituents (pyrrolidinylmethyl, morpholinoethoxy) at position 8, which likely enhance receptor selectivity but increase molecular weight and synthetic complexity .
Biological Activity Trends: Anticancer Potency: Compound 4b outperforms other derivatives (e.g., 4a, 4c) against MCF7 cells, suggesting the para-methoxyphenyl group optimizes interactions with breast cancer targets . Dual Receptor Antagonism: Compound B’s pyrrolidinylmethyl side chain enables dual adenosine receptor binding, a property absent in 4b due to its simpler substituent profile .
Synthetic Accessibility :
- Compound 4b is synthesized via green MCRs with high yields (~80–90%), whereas JNJ40255293 requires multi-step functionalization, complicating scalability .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-methoxyphenyl group in 4b balances solubility and target affinity, making it a lead candidate for anticancer optimization. Halogenated derivatives (4e, 4f) may suit applications requiring prolonged metabolic stability.
- Therapeutic Potential: Compound 4b’s specificity for MCF7 highlights its promise in breast cancer therapy, while analogs like Compound B () are better suited for neurological targets (e.g., adenosine receptors) .
- Limitations : Lack of in vivo data for 4b (per provided evidence) necessitates further preclinical validation.
Biological Activity
2-Amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one (CAS No. 713514-51-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₈H₁₃N₃O₂
- Molecular Weight : 303.32 g/mol
- LogP : 2.87590
- PSA : 78.83 Ų
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to the indeno[1,2-d]pyrimidine scaffold. In vitro assays have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains:
| Bacterial Strain | Activity (MIC μg/mL) |
|---|---|
| Bacillus subtilis | 32 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
| Salmonella typhimurium | 32 |
The minimal inhibitory concentration (MIC) values indicate that the compound displays potent activity against gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one have been evaluated in several studies. Notably, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation:
- Cell Lines Tested : HeLa, MCF7, HCT-116
- IC50 Values :
- HeLa:
- MCF7:
- HCT-116:
These values suggest that the compound is effective at low concentrations, comparable to established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Specifically:
| CDK Target | IC50 (μM) |
|---|---|
| CDK2 | |
| CDK9 |
These findings indicate that the compound may induce cell cycle arrest and apoptosis in cancer cells through targeted inhibition of CDKs .
Case Studies
-
Study on Antimicrobial Activity :
A study conducted on various pyrimidine derivatives showed that compounds similar to 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one exhibited significant antibacterial effects against multiple bacterial strains using the agar well diffusion method . -
Anticancer Efficacy Study :
Another investigation focused on the anticancer properties of related compounds demonstrated substantial cytotoxicity against HeLa cells, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
